N-{2-[(thian-3-yl)amino]ethyl}cyclopropanecarboxamide N-{2-[(thian-3-yl)amino]ethyl}cyclopropanecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17823406
InChI: InChI=1S/C11H20N2OS/c14-11(9-3-4-9)13-6-5-12-10-2-1-7-15-8-10/h9-10,12H,1-8H2,(H,13,14)
SMILES:
Molecular Formula: C11H20N2OS
Molecular Weight: 228.36 g/mol

N-{2-[(thian-3-yl)amino]ethyl}cyclopropanecarboxamide

CAS No.:

Cat. No.: VC17823406

Molecular Formula: C11H20N2OS

Molecular Weight: 228.36 g/mol

* For research use only. Not for human or veterinary use.

N-{2-[(thian-3-yl)amino]ethyl}cyclopropanecarboxamide -

Specification

Molecular Formula C11H20N2OS
Molecular Weight 228.36 g/mol
IUPAC Name N-[2-(thian-3-ylamino)ethyl]cyclopropanecarboxamide
Standard InChI InChI=1S/C11H20N2OS/c14-11(9-3-4-9)13-6-5-12-10-2-1-7-15-8-10/h9-10,12H,1-8H2,(H,13,14)
Standard InChI Key DVLZRPWVIWCKBL-UHFFFAOYSA-N
Canonical SMILES C1CC(CSC1)NCCNC(=O)C2CC2

Introduction

N-{2-[(Thian-3-yl)amino]ethyl}cyclopropanecarboxamide is a synthetic organic compound characterized by its unique cyclopropane carboxamide structure and the thian-3-yl functional group. This compound is of interest for its potential applications in medicinal chemistry, particularly as a scaffold for designing biologically active molecules.

Synthesis

The synthesis of N-{2-[(Thian-3-yl)amino]ethyl}cyclopropanecarboxamide typically involves:

  • Formation of the Thian Moiety: The thian group can be synthesized or derived from thiophene derivatives using sulfur-based reagents.

  • Amide Bond Formation: The cyclopropane carboxylic acid is activated (e.g., via SOCl₂ or carbodiimides) and reacted with an amine derivative containing the thian group.

  • Purification: The resulting compound is purified using recrystallization or chromatography to ensure high purity.

Applications in Medicinal Chemistry

N-{2-[(Thian-3-yl)amino]ethyl}cyclopropanecarboxamide has potential applications in drug discovery due to its structural features:

  • Pharmacophore Potential: The rigid cyclopropane ring and sulfur-containing thian group make it an excellent candidate for interacting with biological targets.

  • Antimicrobial Activity: Sulfur-containing compounds often exhibit antimicrobial properties, making this compound a candidate for further testing against bacterial and fungal pathogens.

  • Anticancer Research: Amides with heterocyclic moieties are being explored for their cytotoxic effects on cancer cell lines.

Analytical Characterization

To confirm the structure and purity of N-{2-[(Thian-3-yl)amino]ethyl}cyclopropanecarboxamide, several analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (^1H) and Carbon (^13C) NMR spectra provide information on the chemical environment of atoms.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Identifies functional groups (e.g., amide C=O stretch).

  • X-ray Crystallography: Determines three-dimensional molecular geometry.

Research Directions

Future studies should focus on:

  • Drug Development: Exploring derivatives with improved pharmacokinetics and potency.

  • Toxicity Studies: Evaluating safety profiles in vitro and in vivo.

  • Computational Modeling: Docking studies to predict binding affinities with biological targets.

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